molecular formula C13H13ClN2O2 B8352001 2-{6-Chloro-5-(4-methylphenyl)pyrimidin-4-yloxy}ethanol

2-{6-Chloro-5-(4-methylphenyl)pyrimidin-4-yloxy}ethanol

Cat. No.: B8352001
M. Wt: 264.71 g/mol
InChI Key: YIILLDHDWFKKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-Chloro-5-(4-methylphenyl)pyrimidin-4-yloxy}ethanol is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-[6-chloro-5-(4-methylphenyl)pyrimidin-4-yl]oxyethanol

InChI

InChI=1S/C13H13ClN2O2/c1-9-2-4-10(5-3-9)11-12(14)15-8-16-13(11)18-7-6-17/h2-5,8,17H,6-7H2,1H3

InChI Key

YIILLDHDWFKKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tetrahydrofuran (400 ml) and ethylene glycol (60 ml) is added with stirring sodium hydride (60% dispersion, 3.38 g) under ice-cooling, and thereto is added 4,6-dichloro-5-(4-methylphenyl)pyrimidine (20.0 g). The mixture is stirred under ice-cooling for 30 minutes, and then stirred at room temperature for two hours. The mixture is weakly acidified with acetic acid, and concentrated under reduced pressure. The residue is dissolved in ethyl acetate, and washed, dried, and concentrated to dryness under reduced pressure. The residue is crystallized from hexane to give 2-{6-chloro-5-(4-methylphenyl)pyrimidin-4-yloxy}ethanol (21.85 g).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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